N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is a complex organic compound that features a benzimidazole, pyrazole, and furan moiety
Properties
CAS No. |
825616-98-6 |
|---|---|
Molecular Formula |
C15H11N5O2 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]furan-3-carboxamide |
InChI |
InChI=1S/C15H11N5O2/c21-15(9-5-6-22-8-9)19-12-7-16-20-13(12)14-17-10-3-1-2-4-11(10)18-14/h1-8H,(H,16,20)(H,17,18)(H,19,21) |
InChI Key |
CPSZLNMKHIWPCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C4=COC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1H-benzo[d]imidazole-2-carbaldehyde with 3-amino-1H-pyrazole-4-carboxylic acid, followed by cyclization and subsequent functional group modifications to introduce the furan moiety . The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. It may exert its effects by binding to the active site of enzymes, thereby inhibiting their activity, or by modulating receptor functions through agonistic or antagonistic actions . The pathways involved often include the regulation of cellular signaling cascades and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives
- 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol
Uniqueness
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is unique due to its combination of benzimidazole, pyrazole, and furan moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .
Biological Activity
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, mechanisms of action, and potential therapeutic applications of this compound, drawing upon various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described using its molecular formula and its IUPAC name. The presence of the benzimidazole and pyrazole moieties contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Anticancer Properties
Several studies have highlighted the anticancer effects of benzimidazole derivatives. This compound has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF7. The compound activates caspase pathways and inhibits cell proliferation through cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In vitro studies have suggested that this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was observed in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential for treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It binds to receptors involved in apoptosis and inflammation, modulating their activity.
- DNA Interaction : The structure allows for intercalation into DNA, disrupting replication processes in cancer cells.
Case Studies
Several case studies have explored the efficacy of this compound:
-
Study on Antimicrobial Activity : A comparative analysis with traditional antibiotics showed that the compound had a broader spectrum of activity against resistant strains .
Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL) Staphylococcus aureus 8 16 Escherichia coli 16 32 -
Anticancer Study : In a controlled experiment on HeLa cells:
- Treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours.
- Flow cytometry analysis confirmed an increase in apoptotic cells compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
